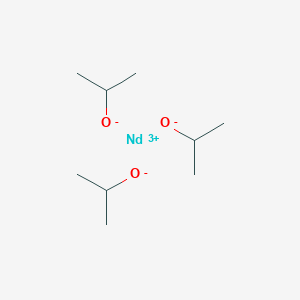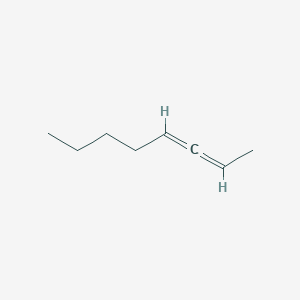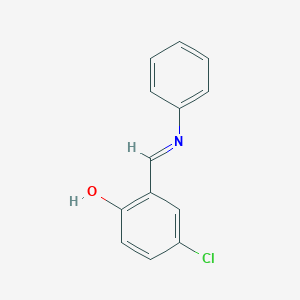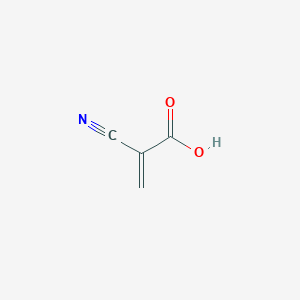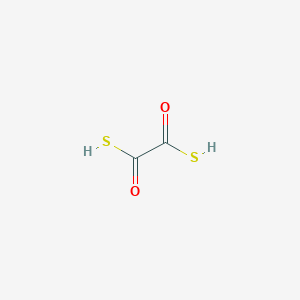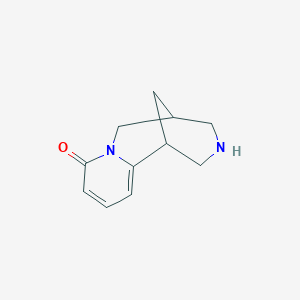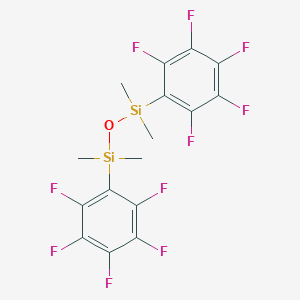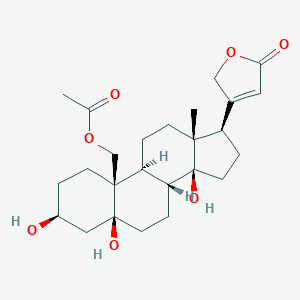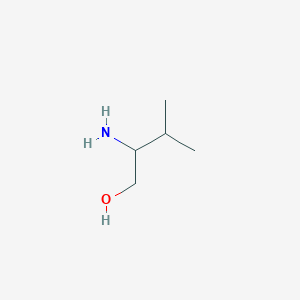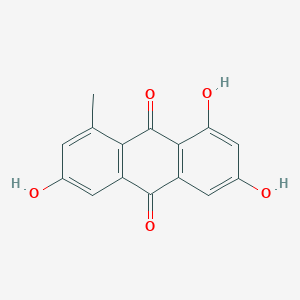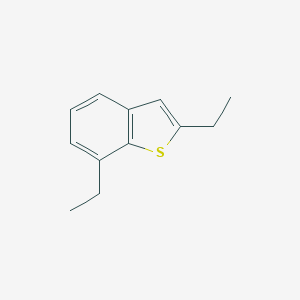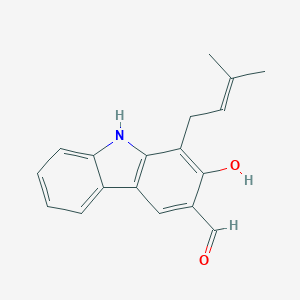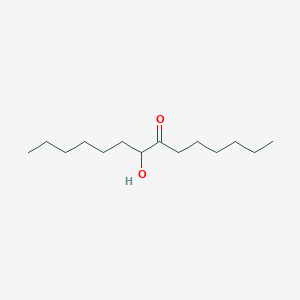
8-Hydroxytetradecan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxytetradecan-7-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is a ketone that belongs to the class of aliphatic compounds and has a molecular formula of C14H28O2. The compound is synthesized using a variety of methods and has been found to have numerous biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 8-Hydroxytetradecan-7-one is not fully understood. However, it is believed to act as a competitive inhibitor of fatty acid hydroxylase. This inhibition leads to an accumulation of fatty acids in the cell, which can have various effects on cellular function and metabolism.
Efectos Bioquímicos Y Fisiológicos
Research has shown that 8-Hydroxytetradecan-7-one has various biochemical and physiological effects. One of the most significant effects is its ability to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Other studies have shown that 8-Hydroxytetradecan-7-one can improve insulin sensitivity and reduce the risk of developing metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 8-Hydroxytetradecan-7-one in lab experiments is its ability to induce apoptosis in cancer cells. This property makes it a promising candidate for developing new cancer treatments. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 8-Hydroxytetradecan-7-one is its potential toxicity. The compound has been found to be cytotoxic in some cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 8-Hydroxytetradecan-7-one. One of the most promising areas of research is the development of new cancer treatments based on the compound's ability to induce apoptosis in cancer cells. Additionally, further investigation is needed to understand the mechanism of action of the compound fully. This understanding could lead to the development of new treatments for metabolic disorders and other diseases. Finally, research is needed to determine the safety and efficacy of 8-Hydroxytetradecan-7-one in human trials.
Conclusion
In conclusion, 8-Hydroxytetradecan-7-one is a synthetic compound that has numerous scientific research applications. The compound is relatively easy to synthesize and has been found to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, the compound shows promise as a potential treatment for cancer and metabolic disorders. Further research is needed to fully understand the compound's mechanism of action and to determine its safety and efficacy in human trials.
Métodos De Síntesis
There are several methods for synthesizing 8-Hydroxytetradecan-7-one, including the reaction of 1-bromotetradecane with copper(I) oxide and oxygen gas, as well as the reaction of tetradecanoic acid with hydroxylamine hydrochloride and sodium acetate. Another method involves the reaction of 1-bromotetradecane with sodium hydroxide and hydrogen peroxide. The synthesis method used depends on the desired purity and yield of the compound.
Aplicaciones Científicas De Investigación
8-Hydroxytetradecan-7-one has been found to have numerous scientific research applications. One of the most significant applications is in the field of biochemistry, where it is used as a substrate for the enzyme fatty acid hydroxylase. This enzyme plays a crucial role in the metabolism of lipids and is essential for maintaining proper cellular function. Additionally, 8-Hydroxytetradecan-7-one has been used in studies investigating the role of lipids in the development of various diseases, including cancer and metabolic disorders.
Propiedades
Número CAS |
18229-17-9 |
|---|---|
Nombre del producto |
8-Hydroxytetradecan-7-one |
Fórmula molecular |
C14H28O2 |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
8-hydroxytetradecan-7-one |
InChI |
InChI=1S/C14H28O2/c1-3-5-7-9-11-13(15)14(16)12-10-8-6-4-2/h13,15H,3-12H2,1-2H3 |
Clave InChI |
PQESRTWBQJRGON-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C(=O)CCCCCC)O |
SMILES canónico |
CCCCCCC(C(=O)CCCCCC)O |
Otros números CAS |
18229-17-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-](/img/structure/B100871.png)
